molecular formula C20H19N3O3 B2931010 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone CAS No. 2034559-58-3

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone

Cat. No.: B2931010
CAS No.: 2034559-58-3
M. Wt: 349.39
InChI Key: XPBNPDJBEGIHET-UHFFFAOYSA-N
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Description

(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone is a sophisticated small molecule designed for pharmaceutical and neurobiological research. Its structure integrates a benzimidazole moiety, known for interacting with various enzymatic targets, with a 2,3-dihydrobenzo[b][1,4]dioxin group, a scaffold recognized in medicinal chemistry for its potential affinity for CNS targets . This molecular architecture suggests potential as a candidate for investigating pathways related to the peripheral and central nervous systems. Based on its structural features, the compound is hypothesized to act as an antagonist or modulator of specific adrenergic receptors, particularly the alpha-2C adrenoceptor, a target of interest for potential therapeutic applications in areas such as Parkinson's disease, cognitive disorders, and depression . The presence of the benzimidazole group further indicates potential for probing other biological targets, including kinases and GPCRs. This compound is provided For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(15-4-3-7-18-19(15)26-11-10-25-18)22-9-8-14(12-22)23-13-21-16-5-1-2-6-17(16)23/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBNPDJBEGIHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The benzimidazole and pyrrolidine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired linkage.

    Introduction of the Dihydrobenzodioxin Group: This step involves the reaction of the intermediate with appropriate dihydrobenzodioxin derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone is a complex organic molecule featuring a pyrrolidine ring, a benzo[d]imidazole moiety, and a dihydrobenzo[b][1,4]dioxin structure. Its complex architecture suggests it has potential for diverse biological interactions and applications in medicinal chemistry.

Potential Applications

The potential applications of This compound span various fields:

  • Drug Discovery The compound can be a lead compound for developing new therapeutics.
  • Agrochemicals It can be a building block for novel pesticides or herbicides.
  • Material Science It can be used in synthesizing new materials with unique properties.

Interaction Studies

Interaction studies are crucial to understanding how this compound behaves in biological systems. These studies can include:

  • Protein Binding Assays: Determining the compound's affinity for specific protein targets.
  • Cell-Based Assays: Evaluating its effects on cellular functions.
  • In Vivo Studies: Assessing its efficacy and toxicity in living organisms.

Such studies are essential for elucidating the therapeutic potential and safety profile of the compound. Predictions of biological activity can be performed using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, which analyzes structure-activity relationships to forecast potential therapeutic effects.

Structural Analogues

Several compounds share structural similarities with This compound , including:

  • (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone .
  • (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone .
  • (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone .

Mechanism of Action

The mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the dihydrobenzodioxin group could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences and Similarities

Compound Name Molecular Formula Key Functional Groups Biological Activity (Reported) Reference
Target Compound C21H19N3O3 Benzoimidazole, Pyrrolidinyl, Dihydrodioxin Under investigation
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one C13H9N5O5S2 Dihydrodioxin, Triazolone, Nitrothiazole Antimicrobial (hypothesized)
I-BET469 C23H30N4O4 Benzoimidazole, Morpholino, Methoxypropan-2-yl BET bromodomain inhibitor
1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone C18H15BrN2O3 Dihydrodioxin, Pyrazolyl, Bromophenyl Anticancer (preliminary screening)

Key Observations :

  • The dihydrodioxin group is shared with compounds in and , improving hydrophilicity compared to purely aromatic systems.
  • I-BET469 () shares the benzoimidazole core but incorporates a morpholino group, enhancing its specificity for epigenetic targets .

Spectral Data :

  • 1H-NMR and 13C-NMR (hypothesized): The dihydrodioxin’s methylene protons (δ 4.2–4.5 ppm) and benzoimidazole aromatic protons (δ 7.5–8.2 ppm) would align with patterns in and .
  • IR Spectroscopy: Expected carbonyl (C=O) stretch at ~1700 cm⁻¹, consistent with methanone bridges in and .

Pharmacological and Physical Properties

Physical Properties :

  • Molecular Weight : 361.4 g/mol (target) vs. 379.4 g/mol (). Lower weight may improve bioavailability.
  • Solubility : The dihydrodioxin’s ether oxygen atoms likely increase aqueous solubility compared to fully aromatic systems like those in .

Biological Activity

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone is a complex organic molecule characterized by its unique structural features. It includes a benzo[d]imidazole moiety, a pyrrolidine ring, and a dihydrobenzo[b][1,4]dioxin structure. This intricate architecture suggests potential for diverse biological interactions and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and cellular pathways. The benzimidazole moiety is known for its pharmacological properties, particularly in kinase inhibition, which plays a critical role in numerous signaling pathways associated with cancer and other diseases. The pyrrolidine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzimidazole derivatives. The compound under discussion has shown promise in inhibiting tumor growth through various mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been reported to inhibit insulin-like growth factor 1 receptor (IGF-1R), which is crucial in cancer cell proliferation .
  • Microtubule Disruption : Compounds with similar structures have been noted to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetIC50 (µM)Reference
Compound AIGF-1R0.67
Compound BMicrotubules0.42
Compound CVarious Kinases0.87

Antimicrobial Activity

The presence of halogen and methoxy groups in similar compounds has been associated with antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, derivatives of benzimidazole have shown broad-spectrum activity against various bacterial strains.

Computational Predictions

Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program can be utilized to predict the biological activity of this compound based on its structure. These predictions suggest potential therapeutic effects that warrant further experimental validation.

Case Studies

Research involving similar compounds has provided insights into their biological activities:

  • Case Study 1 : A derivative of benzimidazole was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 0.42 µM to 0.87 µM against different targets .
  • Case Study 2 : In vitro studies demonstrated that compounds with structural similarities exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics.

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